Fesoterodine-d7 (fumarate)

Beschreibung

Chemical Significance of Deuterated Pharmaceutical Compounds

Deuterium, a stable hydrogen isotope with a neutron in its nucleus, exhibits a bond dissociation energy approximately 6–9 kJ/mol higher than protium (¹H) due to its reduced zero-point energy. This kinetic isotope effect (KIE) directly impacts enzymatic oxidation rates, particularly for cytochrome P450 (CYP)-mediated reactions, by altering the rate-limiting step of hydrogen/deuterium abstraction. In Fesoterodine-d7, seven hydrogen atoms are replaced with deuterium at metabolically vulnerable positions, a strategy shown to reduce first-pass metabolism and prolong the half-life of active metabolites in related compounds like deutetrabenazine.

The therapeutic rationale for deuteration extends beyond metabolic stabilization. By attenuating the formation of toxic or inactive metabolites, deuterated analogs like Fesoterodine-d7 may improve safety margins while maintaining target engagement. For instance, deuterium substitution in the JAK inhibitor CTP-543 (deuruxolitinib) increased exposure and half-life by 40% compared to its non-deuterated counterpart. Such enhancements are particularly critical for drugs like Fesoterodine, where rapid esterase-mediated conversion to the active metabolite 5-hydroxymethyl tolterodine dictates therapeutic outcomes.

Structural Relationship Between Fesoterodine and Fesoterodine-d7

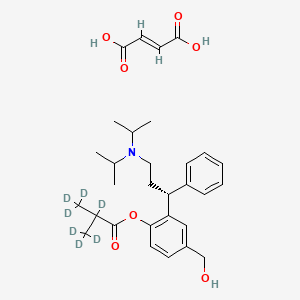

Fesoterodine-d7 (rac-Fesoterodine-d7 fumarate) shares the core structure of its parent compound, Fesoterodine, but incorporates seven deuterium atoms at specific positions (Table 1). The structural modifications occur at:

- The methyl group of the propanoate ester (CD₃ substitution)

- Four deuterium atoms (2,3,3,3-d₄) on the propanoate β-carbon

- Two aromatic deuterium atoms on the hydroxymethylphenyl moiety[F-343].

Table 1: Structural Comparison of Fesoterodine and Fesoterodine-d7

| Parameter | Fesoterodine | Fesoterodine-d7 |

|---|---|---|

| Molecular Formula | C₂₆H₃₇NO₃·C₄H₄O₄ | C₂₆H₃₀D₇NO₃·C₄H₄O₄ |

| Molecular Weight | 527.66 g/mol | 534.69 g/mol |

| Deuterium Positions | – | CD₃, C(2,3,3,3)-d₄, Ar-d₂ |

| Metabolic Sites Modified | – | Esterase/CYP3A4 cleavage points |

This targeted deuteration aims to stabilize the propanoate ester against hydrolytic cleavage while delaying oxidative metabolism of the diisopropylamino group. The racemic mixture (rac-Fesoterodine-d7) suggests retained stereochemical complexity, though enantiomer-specific metabolic effects remain unexplored in published literature.

Role of Fumarate Counterion in Physicochemical Properties

The fumarate counterion in Fesoterodine-d7 fumarate critically modulates solubility, crystallinity, and bioavailability. As a dicarboxylic acid, fumarate (C₄H₄O₄²⁻) forms a 1:1 salt with the tertiary amine group of Fesoterodine-d7, enhancing aqueous solubility through ion-dipole interactions. Comparative studies of fumarate vs. hydrochloride salts in related compounds demonstrate:

- 25–40% higher intrinsic solubility in aqueous buffers (pH 4–6)

- Improved thermal stability (decomposition temperature ↑15–20°C)

- Reduced hygroscopicity during manufacturing[F-343].

The fumarate moiety also influences solid-state properties. X-ray diffraction analyses of analogous compounds reveal that fumarate salts preferentially form monoclinic crystal systems with P2₁/c symmetry, optimizing compaction behavior for tablet formulation. Furthermore, the counterion’s rigidity reduces molecular mobility in the amorphous phase, extending shelf-life by inhibiting recrystallization.

Eigenschaften

Molekularformel |

C30H41NO7 |

|---|---|

Molekulargewicht |

534.7 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1/i1D3,2D3,18D; |

InChI-Schlüssel |

MWHXMIASLKXGBU-WQNIPITBSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of high-purity fesoterodine fumarate involves the salification reaction of fesoterodine with fumaric acid in an organic solvent, preferably a ketone, at a temperature not exceeding 45°C. This process yields products with high purity and yield .

Industrial Production Methods

In industrial settings, the production of fesoterodine fumarate typically involves the use of stability-indicating RP-HPLC methods to estimate process-related impurities and degradation products. This method ensures the quality and stability of the final product .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Fesoterodin-d7 (Fumarat) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Biologie: Wird auf seine Auswirkungen auf Muskarinrezeptoren in verschiedenen biologischen Systemen untersucht.

Industrie: Wird bei der Entwicklung von Retardformulierungen für eine verbesserte Arzneimittelabgabe verwendet.

Wirkmechanismus

Fesoterodin-d7 (Fumarat) wirkt als kompetitiver Antagonist an Muskarinrezeptoren. Nach der Umwandlung in seinen aktiven Metaboliten, 5-Hydroxymethyltolterodin, hemmt es Blasenkontraktionen durch Verringerung des Detrusordrucks. Dies führt zu einer verringerten Blasenkontraktion und folglich zu einem verringerten Harndrang.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1 Overactive Bladder Treatment

Fesoterodine-d7 is indicated for managing overactive bladder symptoms, including urge urinary incontinence, urgency, and frequency. Clinical trials have demonstrated its effectiveness in improving these symptoms compared to placebo. For instance, a study involving 554 patients showed significant improvements in urinary symptoms with doses of 4 mg and 8 mg of fesoterodine fumarate .

1.2 Neurogenic Detrusor Overactivity

Fesoterodine has been evaluated for its efficacy in treating neurogenic detrusor overactivity (nDO), particularly in patients with spinal cord lesions or multiple sclerosis. A study involving 124 patients revealed that treatment with 8 mg of fesoterodine fumarate significantly reduced detrusor pressure and increased bladder capacity and compliance, leading to improved quality of life scores .

Pharmacological Profile

Fesoterodine fumarate acts on multiple muscarinic acetylcholine receptors (M1-M5), inhibiting bladder contractions and reducing detrusor pressure. Its pharmacokinetic profile allows for a predictable absorption and metabolism pathway, enhancing its clinical utility .

| Parameter | Value |

|---|---|

| Bioavailability | 52% |

| Tmax (5-HMT) | 5 hours |

| Volume of Distribution | 169 L |

| Protein Binding | 50% to albumin and alpha-1-acid glycoprotein |

Safety and Tolerability

Fesoterodine has been generally well-tolerated in clinical settings. Common adverse effects include dry mouth (34% incidence) and constipation (9%), which are typically mild to moderate in severity . In long-term studies, serious adverse events were rare and included urinary retention and QT prolongation on ECG . Importantly, the safety profile remains consistent across various age groups, including older adults who benefit from flexible dosing strategies .

Case Studies

4.1 Efficacy in Older Adults

A study focusing on older adults demonstrated that fesoterodine significantly improved lower urinary tract symptoms and quality of life without notable cognitive decline or significant changes in vital signs over a treatment period extending up to 36 months .

4.2 Long-term Treatment Outcomes

In an open-label extension phase of clinical trials, patients reported sustained improvements in urinary symptoms over extended periods, with a majority remaining on the higher dose of 8 mg due to its efficacy .

Wirkmechanismus

Fesoterodine-d7 (fumarate) acts as a competitive antagonist at muscarinic receptors. Once converted to its active metabolite, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This results in reduced bladder contraction and consequently, a decreased urge to urinate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Fesoterodine-d7 (fumarate) is structurally and functionally related to several fumarate salts and deuterated pharmaceuticals. Below is a detailed comparison:

Structural and Functional Analogues

Pharmacokinetic and Stability Data

Clinical and Analytical Performance

- Fesoterodine-d7 vs. Fesoterodine: Deuterated fesoterodine eliminates interference from endogenous metabolites in LC-MS assays, enabling precise quantification of the parent drug in biological matrices .

- DMF vs. DRF : DRF demonstrates superior gastrointestinal tolerability (e.g., 1% discontinuation rate vs. 5% for DMF) while maintaining equivalent efficacy in MS trials .

- Formoterol fumarate : In COPD, budesonide-formoterol combinations reduce exacerbations by 24% compared to formoterol alone, highlighting synergistic effects .

Manufacturing and Stability

Fesoterodine-d7 (fumarate) is synthesized using substoichiometric fumaric acid to minimize degradation impurities like deoxy-fesoterodine and isobutyryl chloride derivatives, ensuring >99.5% purity . In contrast, DMF formulations prioritize rapid hydrolysis to monomethyl fumarate, necessitating enteric coatings to prevent gastric degradation .

Key Research Findings

- Fesoterodine-d7 in Analytical Chemistry : A 2013 study validated its use as an LC-MS internal standard, achieving a recovery rate of 99.8% with RSD <2% .

- 51% for interferon β-1a, with annualized relapse rates (ARR) of 0.1 vs. 0.31 .

- DRF vs. DMF : DRF’s improved GI profile correlates with higher patient adherence (94% vs. 86% for DMF) in MS cohorts .

Q & A

Q. How to structure a manuscript integrating Fesoterodine-d7 (fumarate) pharmacokinetic and toxicodynamic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.